molecular formula C12H14N2O4S B1583149 Benzidine sulfate CAS No. 531-86-2

Benzidine sulfate

Cat. No.: B1583149
CAS No.: 531-86-2
M. Wt: 282.32 g/mol
InChI Key: ZOXJIQNURSAHRV-UHFFFAOYSA-N
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Description

Benzidine sulfate is a crystalline compound that appears as a grayish-yellow, white, or reddish-gray solid. It is a manufactured chemical that does not occur naturally. This compound is primarily known for its historical use in the production of dyes for textiles, paper, and leather. due to its carcinogenic properties, its use has been significantly restricted in many countries .

Mechanism of Action

Target of Action

Benzidine sulfate, also known as 1,1’-biphenyl-4,4’-diamine, is an organic compound that primarily targets enzymes in the body . It is an aromatic amine and is a component of a test for cyanide .

Mode of Action

The mode of action of this compound involves its interaction with these enzymes. The compound is converted from nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent . This hydrazine then undergoes a rearrangement reaction to form 4,4’-benzidine . This rearrangement, which proceeds intramolecularly, is a classic mechanistic puzzle in organic chemistry .

Biochemical Pathways

This compound affects the biochemical pathways involved in the production of dyes . It is used in the production of direct dyes, requiring no mordant . The conversion of this compound to the bis(diazonium) salt was once an integral step in the preparation of these dyes .

Pharmacokinetics

It is known that this compound is poorly soluble in cold water but can be recrystallized from hot water .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound has been linked to bladder and pancreatic cancer . Its solutions react with oxidizing agents to give deeply colored quinone-related derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in the environment, this compound is found in either its “free” state (as an organic base), or as a salt . Furthermore, the compound’s solubility in water suggests that its action may be influenced by the presence and temperature of water .

Biochemical Analysis

Biochemical Properties

Benzidine sulfate plays a significant role in biochemical reactions, particularly in the detection of blood. It reacts with hydrogen peroxide in the presence of peroxidases to produce a color change, which is used in forensic science for blood detection . This compound interacts with various enzymes, including peroxidases, which catalyze the oxidation of benzidine to produce a blue-colored product. This interaction is crucial for its application in biochemical assays.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can bind to proteins within red blood cells, which can be detected for up to four months after exposure . This compound influences cell function by interacting with cellular proteins and DNA, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. These interactions can result in toxic effects, including carcinogenicity, as benzidine and its derivatives have been linked to bladder and pancreatic cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to reactive metabolites that can bind to DNA and proteins. The benzidine rearrangement, a classic reaction in organic chemistry, is a key step in its metabolic activation . This rearrangement leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and carcinogenesis. This compound can also inhibit or activate enzymes involved in its metabolism, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moderately persistent in the environment and can degrade into various metabolites . Long-term exposure to this compound in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including DNA damage and carcinogenic effects . The stability of this compound and its metabolites is crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic effects, including carcinogenicity . Threshold effects have been observed, where low doses may not cause significant harm, but higher doses result in adverse effects. The dosage-dependent effects of this compound are important for assessing its safety and potential risks in biochemical research and industrial applications.

Metabolic Pathways

This compound is involved in complex metabolic pathways that include N-oxidation and acetylation reactions . These pathways lead to the formation of reactive metabolites, such as N-hydroxy-N,N’-diacetylbenzidine, which can bind to DNA and proteins. The metabolic activation of this compound is influenced by enzymes such as N-acetyltransferases and N-deacetylases, which regulate the equilibrium between active and inactive forms of the compound . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to proteins and be transported in the bloodstream, where it can accumulate in target tissues such as the bladder . The distribution of this compound within the body is influenced by its binding to cellular proteins and its solubility in water. These factors determine its localization and accumulation in specific tissues, which is important for understanding its toxic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments within cells, such as the nucleus, where it can interact with DNA and proteins . The targeting of this compound to specific organelles is mediated by post-translational modifications and binding interactions with cellular proteins. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzidine sulfate is synthesized through a two-step process starting from nitrobenzene. The first step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent. The second step involves the rearrangement of 1,2-diphenylhydrazine to benzidine using mineral acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of nitrobenzene followed by the benzidine rearrangement. The resulting product is then isolated as this compound through crystallization. This process is carefully controlled to minimize exposure to the toxic compound .

Chemical Reactions Analysis

Types of Reactions: Benzidine sulfate undergoes various chemical reactions, including oxidation, reduction, substitution, and diazotization.

Common Reagents and Conditions:

Major Products Formed:

  • Quinone-related derivatives
  • Tetrachlorobenzidine
  • Tetrabromobenzidine
  • Tetrazonium compounds

Comparison with Similar Compounds

  • 4,4’-Methylenedianiline
  • 4,4’-Oxydianiline
  • 4,4’-Thiodianiline

Benzidine sulfate’s unique combination of chemical reactivity and biological activity makes it a compound of significant interest in both industrial and research settings.

Properties

IUPAC Name

4-(4-aminophenyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJIQNURSAHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

531-86-2, 92-87-5 (Parent)
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1)
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Record name Benzidine sulphate
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Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21136-70-9, 531-86-2
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?)
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Record name Benzidine sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZIDINE SULFATE
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Record name Benzidine sulphate
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Record name [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate
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Record name BENZIDINE SULFATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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